1-Bromo-2,4-dinitrobenzene-d3

Analytical Chemistry Bioanalysis Mass Spectrometry

Quantifying 1-bromo-2,4-dinitrobenzene in biological matrices by LC-MS/MS is hindered by matrix effects and ion suppression. 1-Bromo-2,4-dinitrobenzene-d3 solves this as a co-eluting stable isotope-labeled internal standard. • +3 Da mass shift (98 atom % D) enables accurate MS quantification per FDA/EMA guidelines. • Bromine leaving group provides 120× higher SNAr reactivity vs. chloro analog, ensuring efficient derivatization. • Supplied as a light yellow solid, ≥98% chemical purity, for immediate global shipment.

Molecular Formula C6H3BrN2O4
Molecular Weight 250.022
CAS No. 1313734-81-4
Cat. No. B592783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-dinitrobenzene-d3
CAS1313734-81-4
Synonyms1-Bromo-2,4-dinitrobenzene-d3;  2,4-Dinitrobromobenzene-d3;  2,4-Dinitrophenyl Bromide-d3;  2,4-Nitrophenyl Bromide;  2-Bromo-1,5-dinitrobenzene-d3;  4-Bromo-1,3-dinitrobenzene-d3;  6-Bromo-1,3-dinitrobenzene-d3;  NSC 3808-d3;  o,p-Dinitrophenyl Bromide-d3
Molecular FormulaC6H3BrN2O4
Molecular Weight250.022
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
InChIInChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1D,2D,3D
InChIKeyPBOPJYORIDJAFE-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-dinitrobenzene-d3 Overview


1-Bromo-2,4-dinitrobenzene-d3 is a deuterated derivative of 1-bromo-2,4-dinitrobenzene, where three hydrogen atoms are replaced by deuterium . This compound is classified as a stable isotope-labeled internal standard for mass spectrometry (MS) and a reactive intermediate in nucleophilic aromatic substitution (SNA) reactions. Its basic characteristics include a solid physical form and a melting point of 71-73 °C (lit.) . The primary differentiation of this compound stems from its isotopic labeling, which imparts a +3 Da mass shift relative to the non-deuterated analog, enabling its use as an internal standard for accurate quantification in LC-MS and GC-MS analyses .

Why 1-Bromo-2,4-dinitrobenzene-d3 Cannot Be Replaced


The simple substitution of 1-bromo-2,4-dinitrobenzene-d3 with its non-deuterated counterpart (CAS 584-48-5) or other 2,4-dinitrohalobenzenes (e.g., 1-chloro- or 1-fluoro-) is not scientifically valid in quantitative analytical or kinetic studies. The non-deuterated form lacks the critical +3 Da mass shift required for its function as a co-eluting stable isotope-labeled internal standard, rendering MS quantification susceptible to matrix effects and ion suppression [1]. Furthermore, the bromine leaving group in this compound exhibits significantly different nucleophilic substitution reactivity compared to the chloro- or fluoro- analogs. Specifically, the relative reactivity order for 1-halo-2,4-dinitrobenzenes with potassium iodide in dry acetone is F < Cl < Br, with an approximate reactivity ratio of 0.06 : 1 : 120 [2]. Therefore, replacing the bromo-substrate with a chloro- or fluoro-derivative would fundamentally alter reaction kinetics and product distribution in any SNA-based synthesis or assay.

1-Bromo-2,4-dinitrobenzene-d3 Differentiation Evidence


Deuterium Mass Shift in LC-MS/MS Quantification

The presence of three deuterium atoms in 1-Bromo-2,4-dinitrobenzene-d3 results in a molecular weight of 250.02 g/mol, which is exactly 3.02 Da higher than the non-deuterated analog (MW = 247.00 g/mol) . This mass shift allows the compound to serve as a co-eluting stable isotope-labeled internal standard for MS analysis of 1-bromo-2,4-dinitrobenzene. In LC-MS/MS methods, stable isotope-labeled internal standards are added to every sample prior to extraction to correct for analyte loss during sample preparation, chromatographic separation, and ionization [1].

Analytical Chemistry Bioanalysis Mass Spectrometry

Isotopic Purity for MS Signal Integrity

The specified isotopic purity of 1-Bromo-2,4-dinitrobenzene-d3 is 98 atom % D . This means that 98% of the hydrogen positions in the compound are occupied by deuterium atoms, while only 2% remain as protium. High isotopic purity is critical because any unlabeled impurity will produce a signal in the same m/z channel as the target analyte, leading to overestimation of the analyte concentration and compromising the accuracy of quantitative assays [1].

Analytical Chemistry Method Validation Stable Isotope Labeling

Bromine Reactivity Superiority in SNAr Reactions

The bromine atom in 1-bromo-2,4-dinitrobenzene acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. A classic study comparing the relative mobility of halogens in 1-halo-2,4-dinitrobenzenes with potassium iodide in dry acetone established the reactivity order F < Cl < Br. The ratio of reactivities evaluated from kinetic constants is approximately F : Cl : Br = 0.06 : 1 : 120 [1]. This indicates that the bromo-substrate is 120 times more reactive than the chloro analog and 2000 times more reactive than the fluoro analog under these conditions.

Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Aromatic Deuteration Enables KIE Studies

The specific deuteration of the three aromatic protons in 1-bromo-2,4-dinitrobenzene-d3 allows for the investigation of kinetic isotope effects (KIEs) in SNAr reactions. If the rate-determining step involves cleavage or formation of a bond to the aromatic ring, substituting protium with deuterium at these positions will alter the reaction rate. This provides a powerful experimental tool for elucidating reaction mechanisms . The non-deuterated analog cannot be used for such KIE measurements.

Mechanistic Studies Physical Organic Chemistry Kinetic Isotope Effect

1-Bromo-2,4-dinitrobenzene-d3 Key Applications


Quantitative Bioanalysis in Biological Matrices

Procurement of 1-bromo-2,4-dinitrobenzene-d3 is essential for laboratories developing and validating LC-MS/MS methods for quantifying the non-deuterated analog in biological matrices. As established in Section 3, the +3 Da mass shift and 98 atom % D isotopic purity enable its use as a co-eluting internal standard, effectively correcting for matrix effects and ion suppression, which is critical for meeting FDA/EMA bioanalytical method validation guidelines [1].

SNAr Mechanism Elucidation

This compound is uniquely suited for physical organic chemistry research groups investigating SNAr mechanisms. The quantitative evidence from Section 3 demonstrates that the bromine leaving group provides a specific, high reactivity (120-fold over the chloro analog) [2], while the site-specific deuteration allows for the measurement of kinetic isotope effects , providing direct insight into the nature of the rate-determining step.

Deuterated DNPH Derivatives for Environmental Analysis

1-Bromo-2,4-dinitrobenzene-d3 serves as a precursor for the synthesis of deuterium-labeled 2,4-dinitrophenylhydrazine (DNPH) derivatives [3]. These labeled derivatives are critical internal standards for the accurate quantification of aldehydes and ketones in environmental samples (e.g., air quality monitoring) using HPLC-UV or LC-MS. The high reactivity of the bromine leaving group (quantified in Section 3) ensures efficient derivatization under mild conditions.

Activity-Based Probes for GST Enzymes

The non-deuterated 1-bromo-2,4-dinitrobenzene is a well-known substrate for GST assays [4]. Procurement of the deuterated analog allows for the development of more sophisticated mass spectrometry-based assays to study GST activity and inhibition, leveraging the properties of a stable isotope-labeled substrate. The high isotopic purity (98 atom % D) ensures that any measured conversion to a deuterated product is not confounded by the signal from an unlabeled impurity, enabling precise kinetic measurements.

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